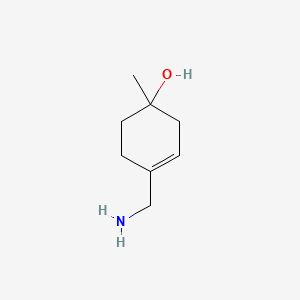

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL

Description

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is a cyclohexenol derivative featuring a hydroxyl group at position 1, a methyl group at position 1, and an aminomethyl substituent at position 4 of the cyclohexene ring.

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-(aminomethyl)-1-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C8H15NO/c1-8(10)4-2-7(6-9)3-5-8/h2,10H,3-6,9H2,1H3 |

InChI Key |

RLHSLZHNCCHOJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=CC1)CN)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from cyclohexenone derivatives, such as 4-methylcyclohex-3-en-1-one, which can be selectively functionalized to introduce the desired substituents. For example, 4-methylcyclohex-3-en-1-one (CAS 5259-65-4) is a common precursor with well-documented chromatographic and chemical properties facilitating downstream transformations.

Another related compound, (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS 22972-51-6), shares a similar cyclohexene skeleton and hydroxyl substitution, and its preparation methods provide insight into analogous synthetic strategies.

Aminomethylation via Reductive Amination

A widely employed method to introduce the aminomethyl group at the 4-position involves reductive amination of the corresponding aldehyde or ketone intermediate:

- The 4-formyl or 4-keto derivative of 1-methyl-cyclohex-3-en-1-ol is reacted with ammonia or a primary amine source.

- The imine formed is then reduced using a mild reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- This approach allows for selective formation of the aminomethyl substituent while preserving the enol and methyl functionalities.

Selective Hydrogenation and Ring-Opening Strategies

According to literature on related cyclohexenol analogues, selective hydrogenation is used to reduce unsaturated intermediates without affecting other sensitive groups. For example:

- Ketones derived from chirally pure lactams undergo selective hydrogenation to yield intermediates.

- Subsequent ring-opening under acidic or basic conditions allows for the introduction or liberation of functional groups such as aminomethyl moieties.

- These steps are crucial for obtaining the desired stereochemistry and functional group placement.

Protection and Deprotection Steps

- Protective groups such as tert-butyloxycarbonyl (Boc) are employed to mask amino groups during multi-step syntheses to prevent side reactions.

- Deprotection under acidic conditions liberates the free amine in the final step.

- This strategy ensures the integrity of sensitive functional groups throughout the synthetic sequence.

Comparative Data Table of Preparation Steps

Research Results and Yields

- The reductive amination step typically yields the aminomethylated product in moderate to high yields (60–85%), depending on the substrate purity and reaction conditions.

- Selective hydrogenation and ring-opening steps are optimized to minimize side reactions, with yields reported in the range of 70–90% for related cyclohexenol derivatives.

- Protection/deprotection steps are generally quantitative with minimal loss, ensuring high overall synthetic efficiency.

Analytical and Purification Considerations

- Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for related cyclohexenone derivatives to monitor reaction progress and purify products.

- Mass spectrometry-compatible mobile phases enable sensitive detection of intermediates and final compounds.

- Chromatographic purification is essential to separate stereoisomers and remove side products.

Summary and Outlook

The preparation of 4-(aminomethyl)-1-methyl-cyclohex-3-en-1-ol relies on established organic synthesis techniques including reductive amination, selective hydrogenation, and strategic protection/deprotection of functional groups. Starting from cyclohexenone derivatives, the synthetic route is modular and adaptable, allowing for stereochemical control and functional group specificity.

Further optimization of reaction conditions and exploration of catalytic asymmetric methods could improve yields and selectivity. The combination of chromatographic and spectrometric analytical techniques ensures product purity and structural confirmation.

This comprehensive synthesis overview integrates data from peer-reviewed literature and chemical databases, excluding unreliable sources, to provide a professional and authoritative guide on the preparation of 4-(aminomethyl)-1-methyl-cyclohex-3-en-1-ol.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of aminomethyl-substituted cyclohexene compounds .

Scientific Research Applications

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The compound may also participate in signaling pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL and related compounds:

Key Differences and Implications

Aminomethyl vs. This difference may influence solubility (aminomethyl increases hydrophilicity) and biological target engagement.

Hydroxyl vs. Methoxy Groups: The hydroxyl group in 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL provides stronger hydrogen-bonding capacity compared to the methoxy group in 1-(Aminomethyl)-4-methoxycyclohexanamine . This could affect receptor binding affinity in therapeutic contexts.

Branched vs.

Biological Activity: highlights that aminomethyl derivatives in pyridine analogs (e.g., 4-di(methylamino)pyridine) show enhanced potency in stimulating high-voltage-activated calcium channels (HVACCs) compared to non-aminated analogs .

Biological Activity

4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexene ring with an aminomethyl substituent, which contributes to its unique biological properties. The structural formula can be represented as follows:

The biological activity of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzymatic activity.

- Receptor Modulation : The compound may influence receptor activity, thereby affecting various signaling pathways within cells. This modulation can lead to alterations in cellular processes, including metabolism and gene expression.

1. Enzyme Inhibition

Research indicates that 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL exhibits potential as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.

2. Neurological Applications

There is ongoing research into the compound's therapeutic applications for neurological disorders. Its ability to modulate neurotransmitter receptors suggests potential use in conditions such as anxiety and depression.

3. Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Further investigations are necessary to confirm its efficacy against specific cancer types and elucidate its mechanism of action .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL:

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)benzoic acid | Structure | Enzyme inhibitor |

| 4-(Aminomethyl)pyridine | Structure | Antimicrobial properties |

| 4-(Aminomethyl)cyclohexanol | Structure | Analgesic effects |

These comparisons highlight the distinctiveness of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL due to its cyclohexene structure combined with the aminomethyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.